

Technical Support Center: Mechanical Recycling of Polyethylene Terephthalate (PET)

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Compound of Interest

Compound Name: Terephthalate

Cat. No.: B1205515

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the mechanical recycling of polyethylene **terephthalate** (PET).

I. Troubleshooting Guides & FAQs

This section is organized by common challenges observed during PET recycling experiments.

Challenge 1: Yellowing of Recycled PET

Discoloration, particularly yellowing, is a frequent issue in recycled PET (rPET), which can limit its application in high-value products.

Q1: What are the primary causes of my rPET turning yellow?

A1: The yellowing of rPET can be attributed to several factors that may occur before and during the recycling process:

- **Thermal Degradation:** The repeated heating of PET during extrusion can cause the polymer chains to break down, leading to the formation of chromophores that cause a yellow tint.[\[1\]](#)
- **UV Exposure:** Prolonged exposure of post-consumer PET bottles to sunlight or even fluorescent lighting can initiate polymer chain degradation, which intensifies upon re-melting.
[\[2\]](#)[\[3\]](#)[\[4\]](#)

- Contamination: The presence of other polymers, such as polyamide (PA) from multilayer bottles or polyvinyl chloride (PVC), can lead to yellowing at high processing temperatures.[5]
- Additives in Original Bottles: Additives like UV inhibitors, oxygen scavengers, or barrier layers in the original PET bottles may not be thermally stable and can oxidize and change color during reprocessing.[2]
- Washing Process: The use of fluorescent whitening agents or optical brighteners during the washing phase can degrade under the heat of reprocessing and form yellow or brown chromophores.[2]

Q2: How can I prevent or reduce the yellowing of my rPET flakes?

A2: Several strategies can be employed to mitigate yellowing:

- Additives: Incorporating antioxidants or stabilizing masterbatches, such as ThermProtect™ PET, can reduce yellowing caused by thermal degradation.[1][2] Optical brighteners can also be used to counteract the yellow appearance.[6]
- Process Optimization: Lowering the drying temperature can help prevent overheating, a common cause of yellowing.[7]
- Improved Sorting: Implementing a pre-sorting system to remove visibly aged, discolored, or multilayer bottles can significantly improve the color of the final rPET.[2] Advanced sorting technologies like near-infrared (NIR) can help segregate bottles with barrier layers.[2]
- Proper Storage: Storing post-consumer PET bottles indoors and away from direct sunlight can prevent UV-induced degradation.[2][3]
- Optimized Washing: Use pH-stable and non-reactive cleaning agents that are thermally stable. Avoid or minimize the use of fluorescent detergents.[2]
- Strategic Blending: For some applications, blending yellowed rPET into a stream of amber-colored plastics can be a viable solution to create an acceptable final product.

Q3: How is the color of rPET quantitatively measured?

A3: The color of rPET is typically quantified using a spectrophotometer to measure the CIE Lab* color space.[8][9] These values provide a standardized way to assess the color of the material.

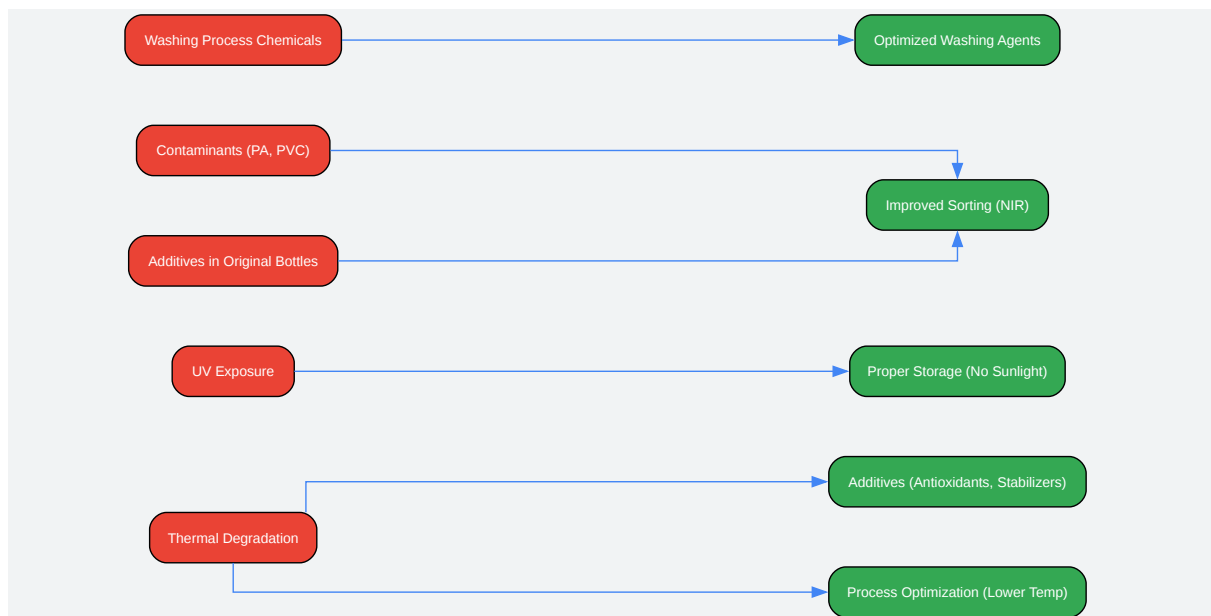
Value	Description	Interpretation for rPET
L	Lightness (0 = black, 100 = white)	A lower L value indicates a darker or grayer material.
a	Red/Green axis (+a = red, -a* = green)	An increase in the a* value can indicate a reddish tint.
b	Yellow/Blue axis (+b = yellow, -b* = blue)	A higher positive b* value is the primary indicator of yellowing in rPET.

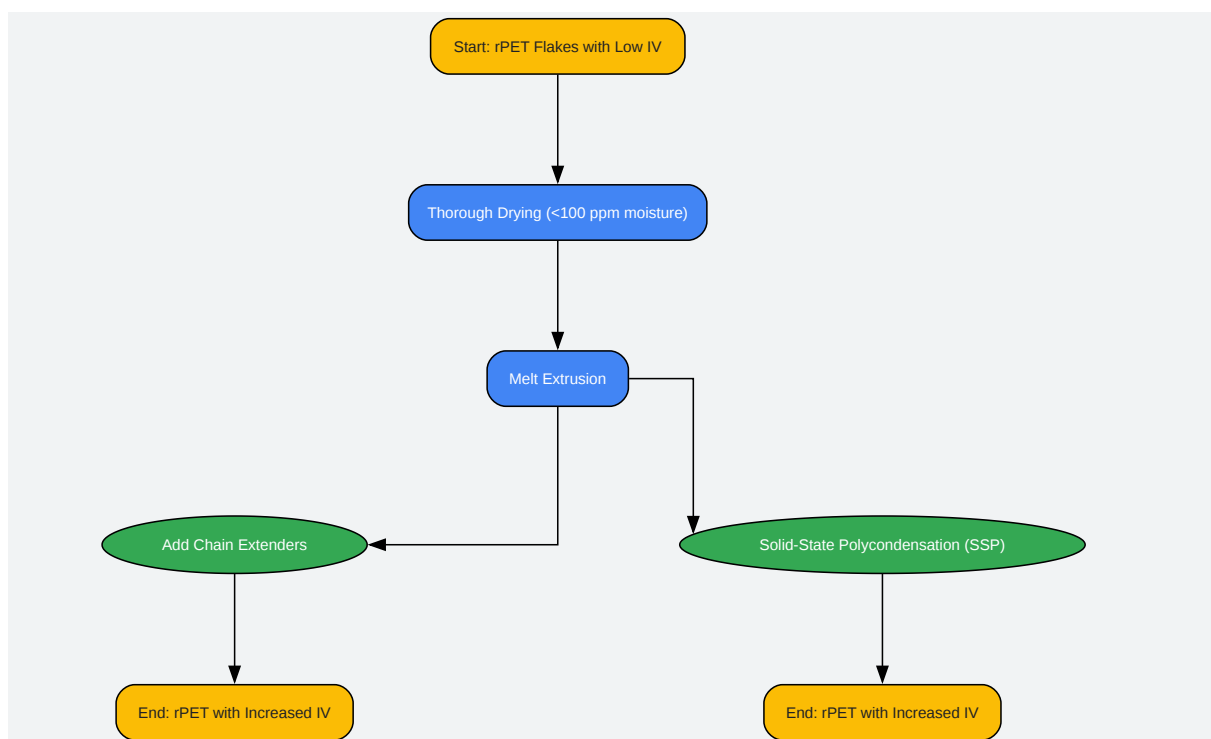
Protocol 1: Standard Method for Color and Haze Evaluation of rPET Plaques

This protocol is based on the Association of Plastic Recyclers (APR) guidelines for evaluating the visual properties of recycled PET.

- Sample Preparation:
 - Produce 3 mm thick, amorphous, and transparent injection-molded plaques from both a control (virgin PET) and the test (rPET) material.[8]
- Equipment Calibration:
 - Calibrate a color spectrophotometer for transmittance mode according to the manufacturer's instructions.[8]
- Measurement:
 - Measure the d65 CIE L, a, b* color values and haze percentage for at least five separate plaques of both the control and test samples.[8]
 - Place each plaque in the transmittance cavity of the spectrophotometer to obtain readings. [8]

- Data Analysis:
 - Calculate the average L, a, b*, and haze values for both the control and test samples.
 - Compare the values to assess the degree of discoloration and haze in the rPET.





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